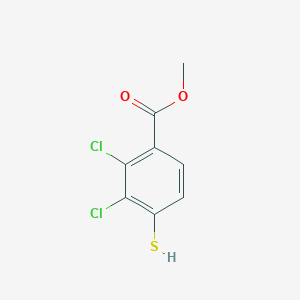

Methyl 2,3-dichloro-4-sulfanylbenzoate

Description

Methyl 2,3-dichloro-4-sulfanylbenzoate is an aromatic benzoate ester featuring a methyl ester group, chlorine substituents at positions 2 and 3, and a sulfanyl (-SH) group at position 4. This compound’s structure confers unique physicochemical properties, such as moderate polarity due to the ester and sulfanyl groups, and enhanced lipophilicity from the chlorine atoms. The sulfanyl group’s nucleophilicity and susceptibility to oxidation distinguish it from sulfonyl or methylthio analogs.

Properties

IUPAC Name |

methyl 2,3-dichloro-4-sulfanylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O2S/c1-12-8(11)4-2-3-5(13)7(10)6(4)9/h2-3,13H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STXGUQSLMVSYCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=C(C=C1)S)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2,3-dichloro-4-sulfanylbenzoate can be synthesized through a multi-step process. One common method involves the chlorination of methyl benzoate to introduce chlorine atoms at the 2 and 3 positions. This is followed by the introduction of the sulfanyl group at the 4 position through a nucleophilic substitution reaction. The reaction conditions typically involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the sulfanyl group can be introduced using thiol reagents under basic conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is usually purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: Methyl 2,3-dichloro-4-sulfanylbenzoate undergoes various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can undergo reduction reactions to remove the chlorine atoms, typically using reducing agents like lithium aluminum hydride.

Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, alkoxides, under basic or acidic conditions.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Dechlorinated derivatives.

Substitution: Amino or alkoxy derivatives.

Scientific Research Applications

Methyl 2,3-dichloro-4-sulfanylbenzoate has diverse applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its potential to form covalent bonds with biological molecules.

Medicine: Research into its potential as a pharmacophore for the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which methyl 2,3-dichloro-4-sulfanylbenzoate exerts its effects involves its ability to interact with various molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chlorine atoms may also participate in halogen bonding, influencing the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Sulfanyl vs. Sulfonyl Groups

Methyl 2,3-Dichloro-4-sulfanylbenzoate

- Substituents: Cl (2,3), -SH (4), -COOCH₃.

- Molecular formula: C₈H₅Cl₂O₂S.

- Key properties: The sulfanyl group enhances nucleophilicity and redox sensitivity, while chlorines increase steric bulk and lipophilicity.

2-Methylsulfonylbenzoic Acid (CAS 33963-55-2)

- Substituents: -SO₂CH₃ (2), -COOH.

- Molecular formula: C₈H₈O₄S.

- Melting point: 137–140°C .

- Comparison: The sulfonyl group is strongly electron-withdrawing, increasing acidity (pKa ~1–2) compared to the sulfanyl analog. This makes sulfonyl derivatives more stable but less reactive in nucleophilic substitutions.

Positional Isomerism: 2- vs. 3-Substituted Derivatives

- 3-Methylsulfonylbenzoic Acid (CAS 5345-27-7)

- Substituents: -SO₂CH₃ (3), -COOH.

- Molecular formula: C₈H₈O₄S.

- Melting point: 230°C .

- Comparison: Positional isomerism affects crystallinity and melting points. The 3-substituted derivative’s higher melting point suggests stronger intermolecular interactions (e.g., hydrogen bonding) compared to 2-substituted isomers.

Agrochemical Derivatives: Sulfonylurea Herbicides

- Metsulfuron Methyl (Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate) Substituents: -SO₂NHCONH-triazine (2), -COOCH₃. Use: Herbicide targeting acetolactate synthase (ALS) in plants . However, the sulfanyl group may offer alternative modes of action, such as thiol-mediated redox interactions.

Diterpenoid Methyl Esters (Resin Components)

- Sandaracopimaric Acid Methyl Ester Structure: Tetracyclic diterpene with carboxylic acid methyl ester. Use: Natural resin component with antimicrobial properties . Comparison: The aromatic benzoate structure of this compound contrasts with diterpenoid esters’ aliphatic frameworks, leading to divergent solubility and bioactivity profiles.

Data Table: Comparative Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.